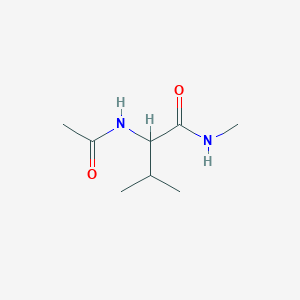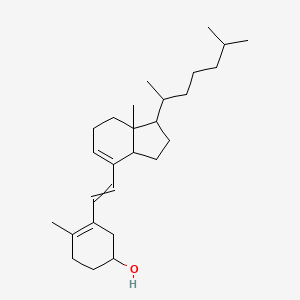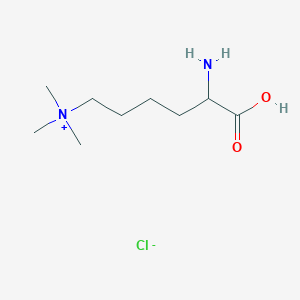![molecular formula C9H10N2O B13384547 (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a cyclopenta[b]pyridine core with an O-methyl oxime functional group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents in a multicomponent condensation reaction . This reaction is carried out in the presence of a base such as triethylamine, leading to the formation of the desired cyclopenta[b]pyridine derivatives. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . This reaction is typically carried out at room temperature in water, resulting in high yields and excellent chemoselectivity. The major products formed from these reactions include various oxidized derivatives of the cyclopenta[b]pyridine core.
Scientific Research Applications
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, this compound is studied for its antimicrobial, anti-inflammatory, and antiviral activities. In the field of organic chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. Its unique structure also makes it a useful scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology. Additionally, its interaction with other cellular targets may contribute to its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . These compounds share a similar cyclopenta[b]pyridine core but differ in their functional groups and substitution patterns. The presence of the O-methyl oxime group in this compound imparts unique chemical properties and reactivity, distinguishing it from other analogues. Other similar compounds include pyrazolo[3,4-b]pyridin-6-one derivatives, which also exhibit significant biological activities and are studied for their anticancer potential .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(E)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine |
InChI |
InChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3/b11-8+ |
InChI Key |
DLWKWZMJPJWODU-DHZHZOJOSA-N |
Isomeric SMILES |
CO/N=C/1\CCC2=C1N=CC=C2 |
Canonical SMILES |
CON=C1CCC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



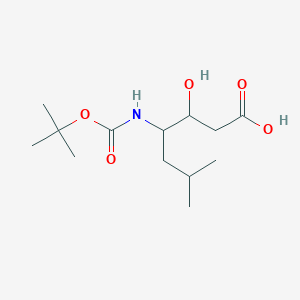
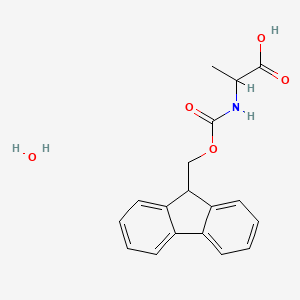

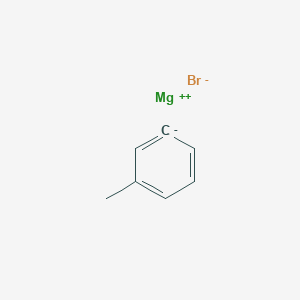
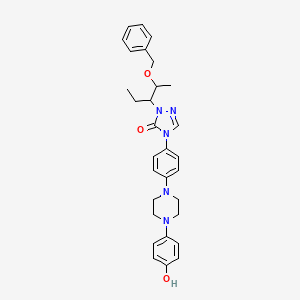
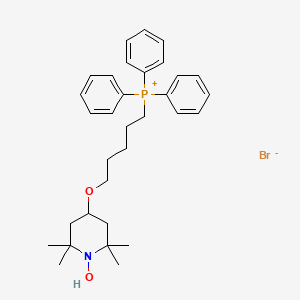

![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)
